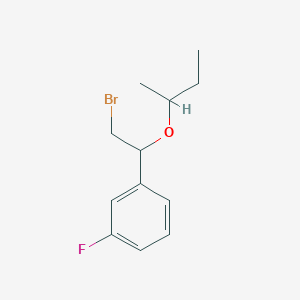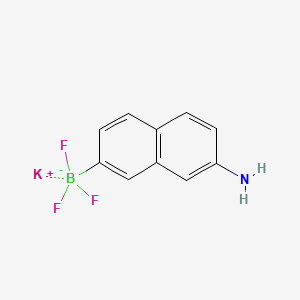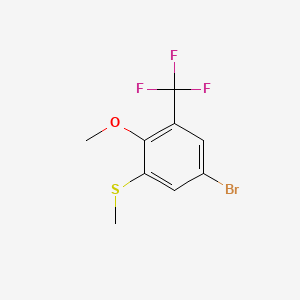
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methoxy, methylsulfanyl, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene typically involves the introduction of the bromine, methoxy, methylsulfanyl, and trifluoromethyl groups onto a benzene ring through a series of chemical reactions. Common synthetic routes may include:
Halogenation: Introduction of the bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS).
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Methylsulfanylation: Introduction of the methylsulfanyl group using methylthiol or dimethyl sulfide.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of the bromine atom with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dehalogenated benzene derivatives.
Substitution Products: Amino, thiol, or alkoxy-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methoxy-1-(methylsulfanyl)benzene: Lacks the trifluoromethyl group.
5-Bromo-2-methoxy-1-(trifluoromethyl)benzene: Lacks the methylsulfanyl group.
5-Bromo-1-(methylsulfanyl)-3-(trifluoromethyl)benzene: Lacks the methoxy group.
Uniqueness
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is unique due to the presence of all four functional groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H8BrF3OS |
|---|---|
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3OS/c1-14-8-6(9(11,12)13)3-5(10)4-7(8)15-2/h3-4H,1-2H3 |
InChI-Schlüssel |
ZHBDUMHQGJIXKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1SC)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



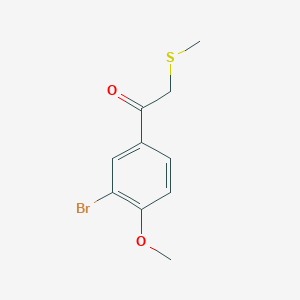
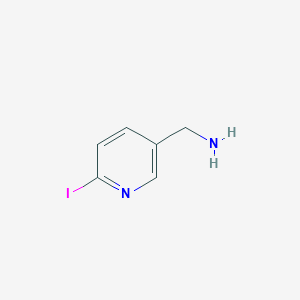
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)

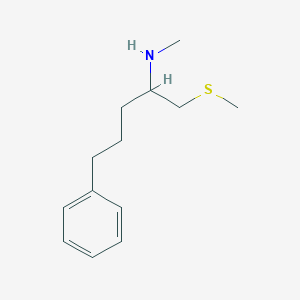
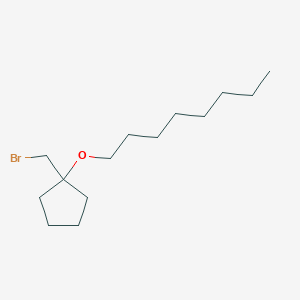
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)


![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
